5-Methyl-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Description
5-Methyl-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a heterocyclic aldehyde featuring a benzaldehyde core substituted with a methyl group at the 5-position and a 1,2,4-triazole moiety at the 2-position. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly antifungal agents. Recent studies highlight its derivative, (Z)-1-(2,4-dichlorophenyl)-5-methyl-2-(1H-1,2,4-triazol-1-yl)hex-1-en-3-one, which exhibits 99.5% inhibition against Gloeosporium ampelophagum, the causal agent of grapevine anthracnose, outperforming the commercial fungicide propiconazole . Its structural uniqueness—combining electron-withdrawing aldehyde and triazole groups with a methyl substituent—enhances reactivity and biological targeting, making it a focal point for agrochemical research.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-methyl-2-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-2-3-10(9(4-8)5-14)13-7-11-6-12-13/h2-7H,1H3 |
InChI Key |
GQSXGOJTDNFGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NC=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Aldehyde Formation: The benzaldehyde moiety can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Substitution Reaction: The final step involves the substitution of the triazole ring onto the benzaldehyde core, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Methyl-2-(1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 5-Methyl-2-(1H-1,2,4-triazol-1-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(1H-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated as a potential lead compound in the development of new therapeutic agents.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1H-1,2,4-triazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The position of the triazole substituent and additional functional groups significantly influence physical properties and reactivity. Key analogs include:
| Compound Name | Substituent Position | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| 5-Methyl-2-(1H-1,2,4-triazol-1-yl)benzaldehyde | 2-triazolyl, 5-methyl | Not reported | Methyl enhances lipophilicity; aldehyde enables condensation reactions |
| 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 3-triazolyl | 115 | Lacks methyl group; lower steric hindrance |
| 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 4-triazolyl | 148.5–149.5 | Para-substitution optimizes π-stacking in crystal lattices |
The methyl group in the target compound likely increases thermal stability compared to non-methylated analogs, though experimental melting points are unreported. Ortho-substitution (2-position) may reduce symmetry, affecting crystallization behavior relative to meta- (3-) and para- (4-) substituted analogs .
Antifungal Activity
- Target Compound Derivative: The hexenone derivative demonstrates 99.5% inhibition against G. ampelophagum, surpassing propiconazole’s efficacy. The methyl and triazole groups likely enhance membrane penetration and target binding .
- Propiconazole : A commercial triazole fungicide with broad-spectrum activity but lower potency in this specific application .
Antimycobacterial Activity
- 4-Triazolyl Benzaldehyde Derivatives : Hydrazone analogs exhibit activity against Mycobacterium tuberculosis H37Rv, though exact inhibition values are unspecified. The para-triazole orientation may improve interaction with bacterial enzymes .
Agricultural Relevance
Triazole derivatives are widely used in agrochemicals due to their ability to inhibit sterol biosynthesis in fungi. The target compound’s methyl group may reduce metabolic degradation, extending field efficacy compared to non-methylated analogs .
Biological Activity
5-Methyl-2-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS Number: 1692181-55-7) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| CAS Number | 1692181-55-7 |
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant antibacterial properties. Studies have shown that triazole compounds can inhibit a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
In vitro studies have demonstrated the antibacterial efficacy of triazole derivatives against various bacterial strains. For instance:
- Methodology : The agar disc-diffusion method was employed to measure the growth inhibition zones.
- Results : Compounds were tested against standard strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency.
A notable study reported that certain triazole derivatives exhibited MIC values comparable to standard antibiotics like ceftriaxone. For example, one compound showed an MIC of 5 µg/mL against E. coli and B. subtilis, indicating strong antibacterial activity .
Antifungal Activity
The antifungal properties of this compound have also been explored. Triazole compounds are known for their ability to inhibit fungal growth by targeting specific biosynthetic pathways.
The mechanism through which triazoles exert antifungal activity typically involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.
Case Studies
Several case studies highlight the biological activity of triazole derivatives:
- Study on Antibacterial Activity :
- Study on Antifungal Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
